5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from 2-acetylpyridine and hydrazine, the pyrazolo[1,5-a]pyridine ring can be formed via a condensation reaction.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used to form the aminomethyl moiety.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure is conducive to binding with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyridine-3-carboxamide: Similar but with a carboxamide group instead of a carboxylic acid group.
5-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar but with a pyrimidine ring and an aminomethyl group.
Uniqueness
What sets 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride apart is its specific combination of functional groups and its structural framework. This unique combination allows for distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h1-3,5H,4,10H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTECROSGMZCICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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